5-(Chloromethyl)pyridine-2-carbaldehyde
Overview
Description
5-(Chloromethyl)pyridine-2-carbaldehyde is an organic compound with the chemical formula C7H6ClNO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a chloromethyl group and an aldehyde group attached to the pyridine ring. It is commonly used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)pyridine-2-carbaldehyde typically involves the following steps:
Starting Material: The process begins with 5-chloropyridine-2-methanol.
Chlorination: The hydroxyl group of 5-chloropyridine-2-methanol is converted to a chloromethyl group using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under reflux conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
5-(Chloromethyl)pyridine-2-carbaldehyde undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atom.
Condensation Reactions: The aldehyde group can undergo condensation reactions with amines to form Schiff bases or with hydrazines to form hydrazones.
Oxidation and Reduction: The aldehyde group can be further oxidized to a carboxylic acid or reduced to an alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).
Condensation Reactions: Reagents such as primary amines or hydrazines in the presence of acid catalysts.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridine derivatives.
Condensation Reactions: Formation of Schiff bases or hydrazones.
Oxidation: Formation of pyridine-2-carboxylic acid.
Reduction: Formation of 5-(chloromethyl)pyridine-2-methanol.
Scientific Research Applications
5-(Chloromethyl)pyridine-2-carbaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(Chloromethyl)pyridine-2-carbaldehyde depends on its specific application. In biological systems, it may act as an enzyme inhibitor by forming covalent bonds with active site residues. The aldehyde group can react with nucleophilic amino acid residues, leading to the inhibition of enzyme activity. Additionally, the chloromethyl group can participate in alkylation reactions, modifying biomolecules and affecting their function .
Comparison with Similar Compounds
Similar Compounds
5-Chloropyridine-2-carboxaldehyde: Similar structure but lacks the chloromethyl group.
2-Chloro-5-(chloromethyl)pyridine: Similar structure but lacks the aldehyde group.
5-Chloropicolinaldehyde: Another derivative of pyridine with similar functional groups.
Uniqueness
5-(Chloromethyl)pyridine-2-carbaldehyde is unique due to the presence of both a chloromethyl group and an aldehyde group on the pyridine ring. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
5-(chloromethyl)pyridine-2-carbaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO/c8-3-6-1-2-7(5-10)9-4-6/h1-2,4-5H,3H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALDZVBVUEXXNLP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CCl)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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